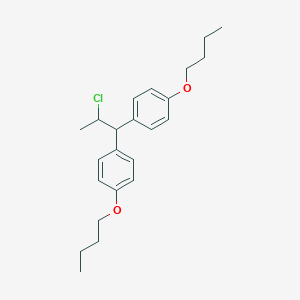
1,1'-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) is an organic compound characterized by the presence of two butoxybenzene groups linked through a central 2-chloropropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) typically involves the reaction of 4-butoxybenzene with 2-chloropropane under specific conditions. The reaction is generally carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropane moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butoxybenzene groups, resulting in the formation of corresponding quinones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Hydroxy derivatives and other reduced forms.
Scientific Research Applications
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-ethylbenzene)
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-chlorobenzene)
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-ethoxybenzene)
Uniqueness
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) is unique due to the presence of butoxy groups, which impart specific chemical and physical properties. These properties may include enhanced solubility, reactivity, and potential biological activities compared to similar compounds with different substituents.
Properties
CAS No. |
62897-58-9 |
|---|---|
Molecular Formula |
C23H31ClO2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-butoxy-4-[1-(4-butoxyphenyl)-2-chloropropyl]benzene |
InChI |
InChI=1S/C23H31ClO2/c1-4-6-16-25-21-12-8-19(9-13-21)23(18(3)24)20-10-14-22(15-11-20)26-17-7-5-2/h8-15,18,23H,4-7,16-17H2,1-3H3 |
InChI Key |
PHEHYMDNUTWNJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



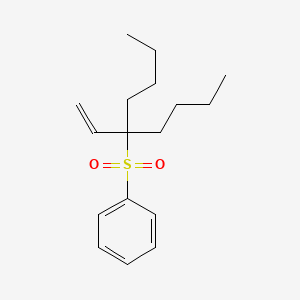
![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)
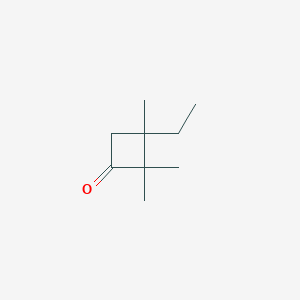

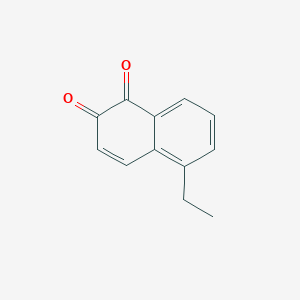
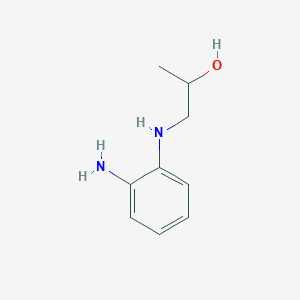
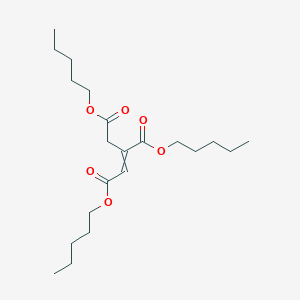
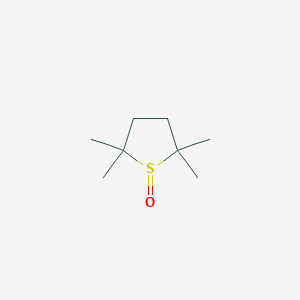
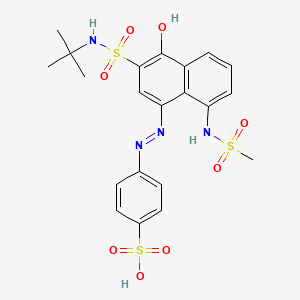


![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)

